molecular formula C24H17FO6 B2781651 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate CAS No. 637751-62-3

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

Cat. No.: B2781651
CAS No.: 637751-62-3
M. Wt: 420.392
InChI Key: LCQQREIWIALRDQ-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with ethoxyphenoxy and fluorobenzoate groups

Scientific Research Applications

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 2-ethoxyphenol reacts with the chromenone intermediate in the presence of a suitable base.

    Attachment of the Fluorobenzoate Group: The final step involves the esterification of the chromenone derivative with 2-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl N,N-dimethylcarbamate: Another chromenone derivative with similar structural features but different substituents.

    4-oxo-4H-chromen-7-yl benzoate: Lacks the ethoxyphenoxy and fluorobenzoate groups, making it less complex.

Uniqueness

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FO6/c1-2-28-19-9-5-6-10-20(19)31-22-14-29-21-13-15(11-12-17(21)23(22)26)30-24(27)16-7-3-4-8-18(16)25/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQQREIWIALRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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